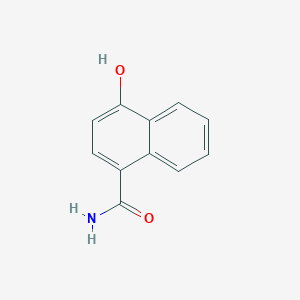

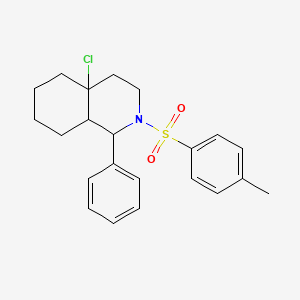

![molecular formula C17H25N3O3S B2480128 3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-ethylhexyl)propanamide CAS No. 686735-29-5](/img/structure/B2480128.png)

3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-ethylhexyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-ethylhexyl)propanamide” is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated as potent antitumor agents . They have shown remarkable antitumor activity against various cancer cell lines .

Synthesis Analysis

Thieno[3,2-d]pyrimidine derivatives are synthesized via structural modifications of tazemetostat . The synthesis involves a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbezylamine .Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives is confirmed by 1H NMR, 13C NMR, and HR-MS . The structure-activity relationship (SAR) studies indicate that certain moieties are beneficial for improving the antitumor activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidine derivatives include a one-pot, two-step, and three-component reaction . The reaction conditions have been optimized for efficient synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives are influenced by their molecular structure. The structure-activity relationship (SAR) studies provide insights into the properties that are beneficial for their antitumor activities .Scientific Research Applications

- Researchers have identified this compound as having broad-spectrum antibacterial activity, with a minimum inhibitory concentration (MIC) ranging from 0.49 to 3.9 μg/mL. Additionally, it shows reasonable antifungal activity with an MIC of 31.25 μg/mL .

- A series of pyrido[2,3-d]pyrimidin-7(8H)-ones, including derivatives of our compound, were designed and synthesized as selective orally bioavailable TTK inhibitors. One representative compound (5o) exhibited strong binding affinity (Kd = 0.15 nM) but was less potent against a panel of 402 wild-type kinases at 100 nM .

- The compound has fungicidal activity, making it useful for controlling fungal pathogens in plants. It can be applied to plants through various methods .

- Researchers have developed an efficient protocol for synthesizing a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones using water as the solvent and DBU as the catalyst under microwave irradiation. This clean and green approach yields good results .

Antimicrobial Activity

Threonine Tyrosine Kinase (TTK) Inhibition

Fungicidal Properties

Green Synthesis of 2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-ones

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit activity as fungicides , suggesting that the compound might interact with enzymes or proteins essential for fungal growth and reproduction.

Mode of Action

It’s worth noting that compounds with similar structures have been used as fungicides , which typically work by inhibiting essential biological processes in fungi, such as cell wall synthesis, protein synthesis, or metabolic pathways.

Biochemical Pathways

Based on its potential fungicidal activity , it can be inferred that it might interfere with the biochemical pathways essential for the survival and proliferation of fungi.

Result of Action

Given its potential fungicidal activity , it can be inferred that the compound might lead to the death of fungi by disrupting their essential biological processes.

Future Directions

properties

IUPAC Name |

3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-ethylhexyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S/c1-3-5-6-12(4-2)11-18-14(21)7-9-20-16(22)15-13(8-10-24-15)19-17(20)23/h8,10,12H,3-7,9,11H2,1-2H3,(H,18,21)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHHDQWYIBOBAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC(=O)CCN1C(=O)C2=C(C=CS2)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-ethylhexyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2480046.png)

![tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2480055.png)

![N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2480057.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480062.png)

![5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2480064.png)

![N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2480065.png)

![3-(3-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2480066.png)